molecular formula C17H16F3N5O3S B2561500 1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097862-83-2

1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2561500
M. Wt: 427.4
InChI Key: JCBBTIGVCWAKHJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzothiadiazole group, a piperidinyl group, and an imidazolidinedione group . It’s worth noting that the benzothiadiazole group is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole .

Scientific Research Applications

Molecular Design and Synthesis

Researchers have designed and synthesized a series of thiazolidine-2,4-diones, including compounds structurally related to the specified chemical, to evaluate their hypoglycemic activity. These compounds were studied for their effects on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in diabetic mouse models. The structure-activity relationships highlighted the potential clinical applications of these compounds in diabetes treatment (Oguchi et al., 2000).

Anti-Arrhythmic Properties

Another study focused on the synthesis and structure-activity relationship of new 5-arylidene imidazolidine-2,4-dione derivatives, investigating their anti-arrhythmic properties in vitro and in vivo. This research provides insights into the potential use of such compounds for developing new anti-arrhythmic medications (Pękala et al., 2005).

Antimicrobial Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to the specified compound, were synthesized and tested for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Alegaon & Alagawadi, 2011).

Electrochemical Studies

The electrochemical behavior of hydantoin derivatives, including those structurally similar to the specified compound, was studied to understand their redox processes. This research aids in elucidating the biochemical actions of these compounds, potentially leading to new applications in electrochemical sensors or drug design (Nosheen et al., 2012).

Selective Cannabinoid Receptor Agonists

Research into 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives revealed novel chemotypes with selective cannabinoid CB2 receptor agonist activity. These findings could lead to the development of new therapeutics for treating neuropathic pain and other conditions mediated by the cannabinoid CB2 receptor (van der Stelt et al., 2011).

Chemosensitizers for Antibiotic Resistance

A series of imidazolidine-4-one derivatives was evaluated for their potential to improve the effectiveness of antibiotics against resistant strains of Staphylococcus aureus. This research highlights the potential of such compounds to combat antibiotic resistance, a growing concern in healthcare (Matys et al., 2015).

Future Directions

Given the complexity of this compound and its potential relation to Rimegepant, it could be of interest in the field of medicinal chemistry, particularly in the development of treatments for conditions like migraines .

properties

IUPAC Name

1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O3S/c18-17(19,20)9-25-14(26)8-24(16(25)28)11-3-5-23(6-4-11)15(27)10-1-2-12-13(7-10)22-29-21-12/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBTIGVCWAKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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